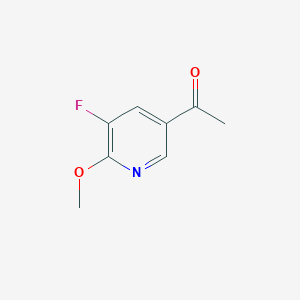

1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-6-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5(11)6-3-7(9)8(12-2)10-4-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKOGQLQPURKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 5 Fluoro 6 Methoxypyridin 3 Yl Ethanone

Reactivity of the Acetyl Moiety

The acetyl group, a ketone functionality, is a primary site for a variety of chemical transformations, including carbon-carbon bond formation, reductions, and oxidations.

Condensation Reactions for Carbon-Carbon Bond Formation

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate, which is a potent nucleophile. This enolate can then participate in condensation reactions with various electrophiles, most notably aldehydes, to form new carbon-carbon bonds. A prominent example of this is the Claisen-Schmidt condensation.

In a reaction analogous to the one described for 2′,4′,6′-trimethoxyacetophenone, 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone can be expected to react with substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) to yield chalcone (B49325) derivatives. google.com The choice of solvent is crucial in such reactions. For instance, using methanol (B129727) as a solvent can sometimes lead to a competing nucleophilic aromatic substitution (SNAr) reaction, where the fluorine substituent on the pyridine (B92270) ring is displaced by a methoxy (B1213986) group. google.com The use of a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) can help to avoid this side reaction and selectively yield the desired condensation product. google.com

Table 1: Analogous Claisen-Schmidt Condensation Conditions

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

|---|

This data is based on analogous reactions and serves as a predictive model for the reactivity of the target compound.

Reduction and Oxidation Pathways

The carbonyl group of the acetyl moiety can undergo both reduction and oxidation. Reduction of the acetyl group can lead to the corresponding alcohol or, under more stringent conditions, to the ethyl group. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective in reducing ketones to secondary alcohols.

Conversely, the oxidation of the acetyl group is less common but can be achieved under specific conditions. More relevant to the broader class of acetylpyridines is their use in constructing other heterocyclic systems, which can be considered a formal oxidation of the acetyl side chain. For instance, the oxidation of mitochondrial pyridine nucleotides has been studied, highlighting the redox potential of such systems in a biological context. sigmaaldrich.com

Functional Group Interconversions on the Pyridine Ring

The substituents on the pyridine ring, namely the fluoro and methoxy groups, can also be targets for chemical modification.

Manipulation of the Methoxy Group

The methoxy group on the pyridine ring is an ether linkage that can be cleaved under specific conditions, a reaction known as demethylation. This transformation is valuable for unmasking a hydroxyl group, which can then be used for further functionalization. For instance, studies on the selective demethylation of 2,6-dimethoxyphenol (B48157) have shown that one methoxy group can be selectively cleaved in the presence of a Lewis acid like aluminum chloride, often accompanied by acylation at another position on the ring. clockss.org While this example is from a phenol (B47542) system, similar principles of Lewis acid-mediated ether cleavage could potentially be applied to this compound, although the electronic nature of the pyridine ring would influence the reaction's feasibility and regioselectivity.

Reactions Involving the Fluoro Substituent

The fluorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the acetyl group, facilitates the attack of nucleophiles at the carbon atom bearing the fluorine. The viability of this reaction is supported by analogous transformations where fluorine atoms on aromatic rings are displaced by nucleophiles like methoxide (B1231860) or morpholine. google.comsinfoobiotech.com For example, it has been reported that a fluorine atom at a position para to an activating group can be readily substituted by a methoxy group. google.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Starting Material (Analog) | Nucleophile | Product |

|---|---|---|

| 5-Fluoro-1-indanone | Morpholine | 5-Morpholino-1-indanone |

This data illustrates the principle of SNAr on analogous fluoro-substituted aromatic compounds.

Heterocyclic Transformations and Annulations

The combination of the acetyl group and the substituted pyridine ring in this compound provides a scaffold for the construction of fused heterocyclic systems, a process known as annulation. These reactions are of significant interest in medicinal chemistry for the synthesis of novel bioactive molecules.

A common strategy involves the reaction of the acetyl group with a reagent that can subsequently cyclize with the pyridine ring or its substituents. For example, substituted pyridines can be used as precursors for the synthesis of thienopyridines, which are bicyclic systems containing a thiophene (B33073) ring fused to a pyridine ring. patsnap.comorganic-chemistry.org The synthesis of such compounds often involves the reaction of a pyridine derivative with sulfur-containing reagents.

Another potential transformation is the construction of pyrazolopyridine systems. This can be achieved by reacting the acetylpyridine with a hydrazine (B178648) derivative, which first forms a hydrazone with the acetyl group, followed by cyclization.

Formation of Fused Polycyclic Systems

There is currently a lack of published research detailing the use of this compound as a precursor for the synthesis of fused polycyclic systems. Methodologies such as intramolecular cyclization or multi-component reactions involving this specific ketone to build complex, multi-ring structures have not been described in the available scientific literature.

Advanced Spectroscopic and Structural Characterization of 1 5 Fluoro 6 Methoxypyridin 3 Yl Ethanone

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating such structures. While crystallographic data for 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone itself is not publicly available, analysis of structurally related compounds, or derivatives, can provide valuable insights into the expected molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

Detailed research into derivatives containing both fluoro and methoxy (B1213986) substituents on a pyridine (B92270) ring is limited. However, the crystal structure of (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has been reported and offers a glimpse into the solid-state behavior of a molecule bearing a fluoro-methoxypyridine moiety, albeit as part of a larger, more complex system. researchgate.net

The detailed crystallographic data for this derivative is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (No. 14) |

| a (Å) | 8.0937(8) |

| b (Å) | 7.1326(6) |

| c (Å) | 22.367(2) |

| β (°) | 90.863(9) |

| Volume (ų) | 1291.1(2) |

| Z | 4 |

| Temperature (K) | 99.97(16) |

| Rgt(F) | 0.0404 |

| wRref(F²) | 0.0974 |

Table 1: Crystallographic data for (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. researchgate.net

It is important to note that the electronic and steric properties of the larger fused ring system in this derivative will significantly influence its crystal packing compared to what might be expected for the smaller, more functionalized this compound. For the latter, one might anticipate different intermolecular interactions, such as those involving the acetyl group, to play a more dominant role in the solid-state assembly. A definitive structural elucidation for this compound and its direct derivatives would require dedicated crystallographic studies on these specific compounds.

Computational Chemistry and Theoretical Investigations of 1 5 Fluoro 6 Methoxypyridin 3 Yl Ethanone

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the behavior of molecules at the electronic level. These computational methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, stability, and properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure of molecules. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. emerginginvestigators.org

For a molecule like 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone, DFT calculations would be performed to determine its ground-state electronic energy, electron density distribution, and other fundamental electronic properties. A typical calculation would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)). The choice of functional and basis set is crucial and is often validated against experimental data for related compounds to ensure the reliability of the calculated results. mdpi.com These calculations would provide the total energy of the molecule, the distribution of electrons, and form the basis for all further analyses described below.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses rotatable single bonds, specifically the C-C bond connecting the acetyl group to the pyridine (B92270) ring and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to different spatial arrangements called conformers.

A conformational analysis would be performed to identify the most stable conformer(s) of the molecule. This process typically involves:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles and calculating the energy at each step to map out the potential energy surface.

Geometry Optimization: Starting from various points on the PES, the geometry is fully optimized to find local energy minima, which correspond to stable conformers.

The geometry optimization process adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy (the most stable structure). For each stable conformer identified, DFT calculations would provide precise geometric parameters. These theoretical findings are invaluable, especially when experimental data from techniques like X-ray crystallography are unavailable.

Electronic Structure and Reactivity Descriptors

Based on the optimized molecular geometry and electronic structure obtained from DFT calculations, various descriptors can be calculated to predict the molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions.

| Parameter | Description | Theoretical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character; site of electron donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character; site of electron acceptance. |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface. The MEP map uses a color scale to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, electron-poor. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would reveal the most electron-rich sites (likely the carbonyl oxygen and the pyridine nitrogen) and electron-deficient sites, providing a clear picture of its electrostatic landscape and predicting its intermolecular interaction patterns. emerginginvestigators.org

Global and Local Reactivity Indices

To quantify the reactivity predicted by FMO and MEP analysis, global and local reactivity indices are calculated from the electronic energies. These descriptors are derived from conceptual DFT.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | Reciprocal of hardness; high softness implies high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Local Reactivity Descriptors (Fukui Functions): These indices pinpoint which atoms within the molecule are the most reactive. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom to predict site selectivity for different types of reactions:

f+: For nucleophilic attack (reactivity towards an electron-donating reagent).

f-: For electrophilic attack (reactivity towards an electron-accepting reagent).

f0: For radical attack.

By calculating these indices for this compound, one could quantitatively rank the reactivity of each atom in the molecule, offering precise predictions about its chemical behavior in various reactions.

Prediction of Spectroscopic Parameters

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. nanobioletters.com These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would allow for the assignment of characteristic vibrational modes. Key predicted frequencies would include the C=O stretching of the ethanone (B97240) group, C-F stretching, C-O stretching of the methoxy group, and various vibrations of the pyridine ring. A comparison of experimental and computationally predicted spectra for similar molecules has shown good correlation. nanobioletters.combohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nanobioletters.com These calculations can help in the assignment of signals in experimentally obtained NMR spectra, which is crucial for confirming the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the substituent effects of the fluorine, methoxy, and ethanone groups on the pyridine ring.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions. The solvent environment can also be modeled to study its effect on the absorption spectrum.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical Data based on Analogous Compounds)

| Spectroscopic Technique | Parameter | Predicted Value |

| Infrared (IR) | C=O Stretch | ~1680-1700 cm⁻¹ |

| C-F Stretch | ~1200-1250 cm⁻¹ | |

| C-O Stretch (Methoxy) | ~1020-1050 cm⁻¹ (asymmetric), ~1170-1200 cm⁻¹ (symmetric) | |

| ¹³C NMR | C=O (Ketone) | ~195-200 ppm |

| C-F | ~155-160 ppm (J_CF coupling) | |

| C-OCH₃ | ~150-155 ppm | |

| CH₃ (Methoxy) | ~55-60 ppm | |

| CH₃ (Ethanone) | ~25-30 ppm | |

| ¹H NMR | Pyridine Ring Protons | ~7.5-8.5 ppm |

| Methoxy Protons | ~3.9-4.1 ppm | |

| Ethanone Protons | ~2.5-2.7 ppm | |

| UV-Visible | λmax (n→π) | ~300-320 nm |

| λmax (π→π) | ~260-280 nm |

Note: These values are hypothetical and based on typical ranges for similar functional groups and molecular scaffolds.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to characterize experimentally. nih.gov For this compound, computational studies could be employed to understand its synthesis and reactivity.

For instance, the synthesis of related fluorinated pyridine derivatives has been achieved through methods like C-H bond fluorination. acs.org Computational modeling could be used to explore the mechanism of such a reaction, identifying the transition state structures and calculating the activation energies for different potential pathways. This would provide insights into the regioselectivity of the fluorination and help in optimizing reaction conditions.

Furthermore, the reactivity of the ethanone group, such as in nucleophilic addition or condensation reactions, can be studied. Theoretical calculations can model the potential energy surface of the reaction, identifying intermediates and transition states. This can help in predicting the most likely reaction products and understanding the factors that control the reaction's outcome. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group will significantly influence the reactivity of the pyridine ring and the ethanone substituent. rsc.orgemerginginvestigators.org

In Silico Assessment of Molecular Interactions

In silico methods, particularly molecular docking and molecular dynamics simulations, are central to modern drug discovery and development for assessing the interactions between a small molecule and a biological target, typically a protein. rjptonline.orgnih.gov

Molecular Docking: This computational technique predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comnih.gov For this compound, docking studies could be performed against the active site of a target protein to predict its binding affinity and mode of interaction. The results would highlight key interactions such as hydrogen bonds, halogen bonds (involving the fluorine atom), and hydrophobic interactions that contribute to the binding. rjptonline.org The binding energy, often expressed in kcal/mol, provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov These simulations provide a more realistic picture of the molecular interactions in a solvated environment, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Interacting Residues (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen with Lysine (LYS) | ~2.9 |

| Methoxy Oxygen with Aspartate (ASP) | ~3.1 | |

| Halogen Bond | Fluorine with Glycine (GLY) backbone | ~3.0 |

| Hydrophobic Interaction | Pyridine Ring with Leucine (LEU) | ~3.5 |

| Methyl Group with Valine (VAL) | ~3.8 | |

| Binding Energy | -8.5 kcal/mol |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information that can be obtained from a molecular docking study.

These computational approaches provide a detailed, atom-level understanding of the potential biological activity of this compound, guiding further experimental validation and optimization in drug discovery programs.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. nih.govnih.govrsc.orgrsc.orgresearchgate.net The compound 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone serves as an excellent precursor for the synthesis of various heterocyclic scaffolds. The acetyl group can be readily transformed into other functional groups or used in condensation reactions to form larger ring systems. For instance, it can undergo reactions to form pyrazoles, isoxazoles, and other fused heterocyclic systems. The fluorine and methoxy (B1213986) substituents on the pyridine ring can modulate the reactivity and biological activity of the resulting scaffolds. The synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives often starts from substituted pyridin-2(1H)-ones, highlighting the utility of functionalized pyridine cores in building complex heterocyclic systems. nih.gov

Building Block for Pyridine-Containing Derivatives

The inherent structural features of this compound make it an ideal building block for the creation of a diverse range of pyridine-containing derivatives. The term "building block" in this context refers to a molecule that can be readily incorporated into a larger structure through reliable chemical reactions.

The development of chemical libraries is a cornerstone of modern drug discovery and chemical biology. These libraries, containing a large number of structurally diverse compounds, are screened to identify molecules with desired biological activities. The use of versatile building blocks is crucial for the efficient construction of such libraries. This compound, with its multiple points of diversification, is a valuable asset in this regard. The acetyl group can be modified through a variety of reactions, and the pyridine ring can undergo further substitutions, allowing for the generation of a large number of analogues from a single starting material. The creation of diverse libraries of compounds is a key strategy in phenotypic screening to identify new bioactive molecules. nih.govotavachemicals.com

The following table showcases the potential for diversification using this compound as a scaffold:

| Functional Group | Potential Modifications | Resulting Compound Classes |

| Acetyl Group | Aldol condensation, Knoevenagel condensation, Mannich reaction, Reduction to alcohol, Oxidation to carboxylic acid | Chalcones, Substituted alkenes, Amino alcohols, Pyridyl ethanols, Pyridine carboxylic acids |

| Pyridine Ring | Nucleophilic aromatic substitution (SNAr), C-H activation/functionalization | Further substituted pyridines with varied electronic and steric properties |

| Methoxy Group | Ether cleavage | Hydroxypyridine derivatives |

| Fluoro Group | Modulation of pKa and lipophilicity | Derivatives with altered physicochemical properties |

This table illustrates the theoretical diversification potential based on the functional groups present in this compound.

In chemical biology, molecular scaffolds are core structures upon which various functional groups can be appended to probe biological systems. The pyridine scaffold is considered a "privileged" structure due to its frequent appearance in bioactive molecules. nih.govnih.govrsc.orgresearchgate.net this compound provides a functionalized pyridine scaffold that can be used to design and synthesize chemical probes and modulators of biological processes. The strategic placement of the fluoro and methoxy groups can influence the binding affinity and selectivity of the resulting molecules for their biological targets. The development of novel pyridine-annulated purines as anticancer agents through a building block strategy highlights the power of this approach. rsc.org

Enabling Syntheses for Advanced Chemical Entities

The term "advanced chemical entities" encompasses complex molecules with highly tailored properties, often intended for specific applications such as pharmaceuticals, agrochemicals, or advanced materials. The synthesis of such molecules often requires a convergent approach, where key fragments are synthesized separately and then joined together. This compound can serve as a crucial fragment in the synthesis of these advanced entities. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govchemeurope.comuni-muenster.de The presence of the fluoro and methoxy groups on the pyridine ring of this compound makes it a valuable precursor for the development of new drugs and agrochemicals. For example, the synthesis of the COX-2 inhibitor Etoricoxib involves a polysubstituted pyridine core, demonstrating the importance of such building blocks in constructing complex pharmaceuticals. nih.gov

Emerging Research Avenues and Future Directions for 1 5 Fluoro 6 Methoxypyridin 3 Yl Ethanone

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone, the development of asymmetric synthetic routes to produce specific chiral alcohols is a significant area of potential research. The primary approach would likely involve the asymmetric reduction of the ketone moiety.

Drawing parallels from established methodologies, several strategies could be employed. The use of chiral catalysts in hydrogenation or transfer hydrogenation reactions is a well-regarded technique for producing enantiomerically enriched alcohols from prochiral ketones. sigmaaldrich.com For instance, ruthenium-based catalysts, often in conjunction with chiral ligands, have demonstrated high efficiency and enantioselectivity in the reduction of a wide array of acetophenone (B1666503) derivatives. sigmaaldrich.com Similarly, iridium-based catalysts have shown remarkable success in the highly enantioselective hydrogenation of 2-pyridyl ketones, achieving excellent enantiomeric excess and high turnover numbers. rsc.org

Biocatalysis presents another promising avenue. Enzymes such as ketoreductases from various microorganisms, for example, Rhodotorula glutinis, have been effectively used for the asymmetric reduction of substituted acetophenones, yielding chiral alcohols with high enantiopurity. nih.gov The application of such enzymatic systems could provide a green and highly selective method for the synthesis of chiral derivatives of this compound.

Table 1: Potential Asymmetric Synthesis Strategies

| Method | Catalyst/Reagent | Potential Product | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | (R)- or (S)-1-(5-fluoro-6-methoxypyridin-3-yl)ethanol | High enantioselectivity, broad substrate scope. |

| Asymmetric Transfer Hydrogenation | Ruthenium-based catalysts with chiral ligands | (R)- or (S)-1-(5-fluoro-6-methoxypyridin-3-yl)ethanol | Mild reaction conditions, use of safe hydrogen donors. |

| Biocatalytic Reduction | Ketoreductases (e.g., from Rhodotorula glutinis) | (S)-1-(5-fluoro-6-methoxypyridin-3-yl)ethanol | High enantioselectivity (>99% ee), environmentally friendly. nih.gov |

| CBS Reduction | Corey-Bakshi-Shibata (CBS) catalysts with borane (B79455) reagents | (R)- or (S)-1-(5-fluoro-6-methoxypyridin-3-yl)ethanol | Predictable stereochemistry, high yields. |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net The synthesis of heterocyclic compounds like pyridyl ketones is particularly well-suited to flow chemistry methodologies.

The preparation of this compound and its derivatives could be significantly optimized using flow reactors. For instance, the acylation of a suitable organometallic pyridine (B92270) precursor with an ester or amide could be performed in a continuous flow setup. This approach has been successfully used for the rapid synthesis of 2-pyridyl ketone libraries. researchgate.netresearchgate.net Flow chemistry also allows for the safe handling of potentially hazardous reagents and intermediates, which might be necessary for the synthesis of the fluorinated pyridine core. The generation and immediate consumption of reactive species, such as organolithium compounds, can be managed with high precision in a microreactor environment. uni-muenchen.de

Furthermore, multi-step syntheses can be telescoped into a single continuous process, reducing manual handling and purification steps. uc.pt This could be particularly advantageous for the synthesis of more complex molecules derived from this compound.

Table 2: Potential Flow Chemistry Approaches

| Reaction Type | Key Features | Potential Advantages |

| Acylation of Organometallics | Reaction of a lithiated or magnesiated pyridine with an acylating agent. uni-muenchen.de | Rapid, scalable, and efficient access to pyridyl ketones. researchgate.net |

| Multi-step Synthesis | Integration of several reaction steps into a continuous sequence. uc.pt | Reduced workup, higher overall yields, and automation potential. |

| High-Temperature/High-Pressure Reactions | Utilization of extreme conditions not easily accessible in batch. | Accelerated reaction rates and novel reaction pathways. |

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry represent powerful tools for the selective functionalization of organic molecules, often under mild conditions. The pyridine ring and the ketone group in this compound are both amenable to such transformations.

The photochemical behavior of pyridyl ketones has been a subject of interest, with studies on compounds like di(2-pyridyl) ketone revealing pathways for photocyclization in aqueous solutions. acs.org Similar photochemical reactions could potentially be explored for this compound to generate novel polycyclic structures. Furthermore, the Norrish Type I and Type II reactions are characteristic photochemical transformations of ketones that could lead to a variety of functionalized products. iitg.ac.in Recent research has also demonstrated the C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides, a strategy that could be adapted for this compound. nih.gov

Electrochemical methods offer a green alternative to traditional chemical redox reactions. The electrochemical synthesis of pyridine derivatives is an active area of research, with methods being developed for the formation of pyridine carboxamides and other functionalized pyridines. rsc.orgresearchgate.net The ketone moiety of this compound could also be a target for electrochemical reduction or coupling reactions.

Advanced Materials Science Applications

Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics. nih.gov Fluorinated pyridines, in particular, are finding applications in the development of new materials. researchgate.net

The presence of a fluorine atom in this compound suggests its potential as a building block for advanced materials. The aggregation behavior of fluorinated pyridines can be influenced by the degree and position of fluorination, leading to specific crystal packing arrangements. figshare.com This property could be exploited in the design of crystalline materials with tailored optical or electronic properties.

Furthermore, the incorporation of this compound into polymers could lead to materials with enhanced properties. Fluorinated polymers often exhibit low surface energy, high hydrophobicity, and excellent thermal stability, making them suitable for a range of applications, from coatings to electronic devices.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-based ligands are widely used in this field due to their ability to coordinate with metal ions and participate in hydrogen bonding and π-π stacking interactions. nih.gov

The structure of this compound, with its nitrogen-containing heterocyclic ring and potential hydrogen bond acceptors (the ketone and methoxy (B1213986) oxygens), makes it an interesting candidate for the construction of supramolecular assemblies. It could act as a ligand for the formation of metal-organic frameworks (MOFs) or other coordination polymers. The fluorine atom could also play a role in directing the self-assembly process through halogen bonding or by influencing the electronic properties of the pyridine ring.

The development of macrocycles incorporating bis(1,2,3-triazolyl)pyridine motifs has highlighted the versatility of pyridine-based structures in anion binding and the formation of complex self-assembled structures. rsc.org By analogy, functionalized pyridyl ketones like this compound could be precursors to larger, more complex supramolecular architectures. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone, and how can fluorination be optimized?

Methodological Answer:

- Synthesis Strategy : Begin with a pyridine precursor (e.g., 5-methoxy-6-chloropyridin-3-yl ethanone) and introduce fluorine via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMSO or DMF at elevated temperatures (80–120°C) .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Fluorination efficiency depends on electron-withdrawing groups (e.g., methoxy at position 6) activating the pyridine ring for substitution. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its purity?

Methodological Answer:

- Structural Confirmation : Use and to verify substituent positions (e.g., methoxy at C6, fluorine at C5). Key peaks: Methoxy protons (~δ 3.9 ppm), acetyl group (~δ 2.5 ppm for CH), and pyridine ring protons (δ 7.5–8.5 ppm) .

- Purity Analysis : Employ HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. FTIR can confirm functional groups (C=O stretch ~1700 cm, C-F stretch ~1100 cm) .

Q. What solvents are optimal for solubility studies, and how does this compound behave in polar vs. non-polar environments?

Methodological Answer:

- Solubility Profile : The compound is moderately soluble in methanol, DMSO, and dichloromethane but poorly soluble in water or hexane. For kinetic studies, use methanol or acetonitrile for homogeneous reactions.

- Experimental Design : Conduct solubility tests via gravimetric analysis at 25°C. Note that the methoxy and fluorine groups enhance polarity, favoring dissolution in polar aprotic solvents .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Reactivity Insights : The fluorine atom at C5 deactivates the pyridine ring, reducing susceptibility to electrophilic substitution but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

- Protocol : Test couplings with aryl boronic acids using Pd(PPh) as a catalyst, KCO as a base, in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via LC-MS .

Q. What strategies are effective for analyzing degradation products under oxidative conditions?

Methodological Answer:

- Experimental Design : Expose the compound to HO/UV light or Fenton’s reagent (Fe/HO) to simulate oxidative stress.

- Analysis : Use high-resolution mass spectrometry (HRMS) and to identify demethylation (loss of methoxy) or hydroxylation products. Compare fragmentation patterns with reference standards .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- In Silico Approach : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450). Parameterize the compound’s electrostatic potential (ESP) using DFT calculations (B3LYP/6-31G* basis set).

- Validation : Corrogate docking scores with experimental IC values from enzyme inhibition assays .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols. Avoid aqueous drainage to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.